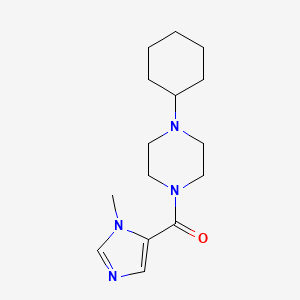
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone, also known as CPI-455, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 belongs to the class of small molecules that target bromodomain and extra-terminal (BET) proteins, which play a crucial role in gene regulation.
作用机制
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This results in the inhibition of transcriptional co-activator recruitment to chromatin, leading to the downregulation of gene expression. The specific mechanism of action of this compound is still being studied, but it is believed to involve the displacement of BET proteins from chromatin.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer, this compound has been shown to inhibit the growth of various tumor cell lines, including breast, prostate, and lung cancer. The compound has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. In neurodegenerative disorders, this compound has been shown to have potential therapeutic effects in models of Alzheimer's disease and Huntington's disease.
实验室实验的优点和局限性
One of the main advantages of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone is its specificity for BET proteins, which makes it an attractive target for therapeutic development. However, the compound has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo. These limitations can be overcome by using appropriate solvents and delivery methods, such as nanoparticles or liposomes.
未来方向
There are several future directions for the study of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone, including the development of more potent and selective BET inhibitors, the identification of biomarkers for patient selection, and the evaluation of this compound in clinical trials. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans.
In conclusion, this compound is a novel compound that has shown significant potential for therapeutic development in various disease models. The compound inhibits BET proteins, which play a crucial role in gene regulation, and has been shown to have significant biochemical and physiological effects. Further research is needed to determine its potential therapeutic applications in humans.
合成方法
The synthesis of (4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone involves the reaction between 4-cyclohexylpiperazine and 3-methylimidazole-4-carboxaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction to form this compound as a white solid. The yield of this compound is typically around 50%, and the compound can be purified using standard chromatographic techniques.
科学研究应用
(4-Cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit BET proteins, which play a crucial role in the regulation of gene expression. BET proteins are involved in the recruitment of transcriptional co-activators to chromatin, which is essential for the transcription of many genes involved in cell growth and differentiation.
属性
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(3-methylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-17-12-16-11-14(17)15(20)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKSAKXJUCRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


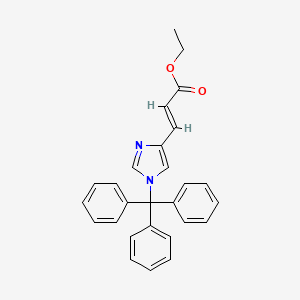
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/no-structure.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)
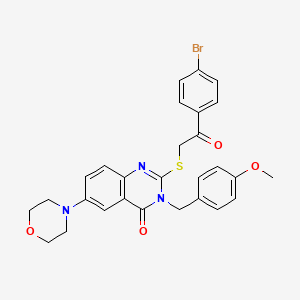
![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)

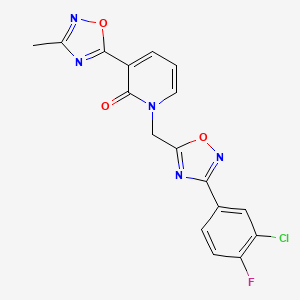
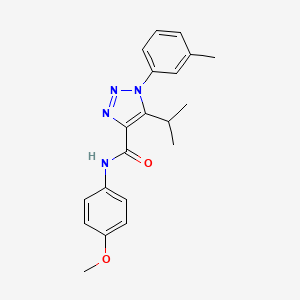
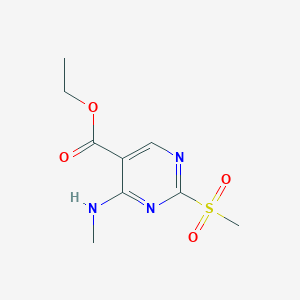
![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)
![2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816104.png)
![5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2816105.png)